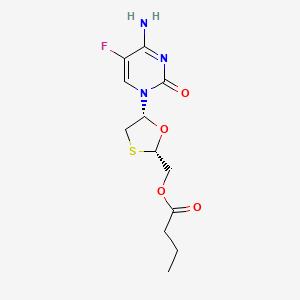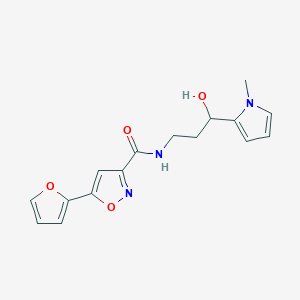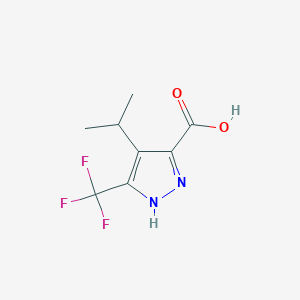![molecular formula C17H12N2OS B2856149 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile CAS No. 157946-23-1](/img/structure/B2856149.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile, also known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTA-EG6 belongs to a class of compounds known as acrylonitriles, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell survival and proliferation. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, antibacterial activity, and anti-inflammatory properties. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been found to induce apoptosis and cell cycle arrest in cancer cells, while also possessing antibacterial activity against various bacterial strains. Additionally, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the scientific research of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile. One potential direction is to further investigate its potential as a cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an antibacterial agent, particularly in the treatment of antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and toxicity.
合成法
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile can also be synthesized using a one-pot reaction, which involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde and malononitrile.
科学的研究の応用
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has shown promising results in various scientific research applications, including cancer therapy, antibacterial activity, and anti-inflammatory properties. Studies have shown that (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has also been shown to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-20-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)21-17/h2-10H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSHAYDQCAPKA-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)
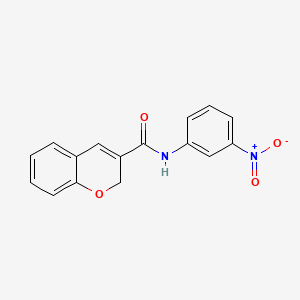
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)
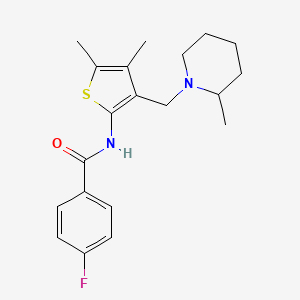
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![4-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline](/img/structure/B2856078.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4R,5'S,6S,7R,8S,9S,12R,13S,16R)-2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2856080.png)
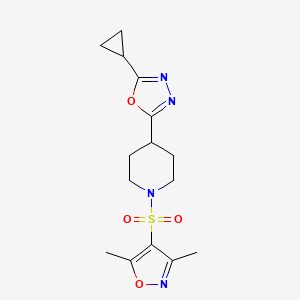
![4-[Methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]oxolan-3-ol](/img/structure/B2856083.png)
